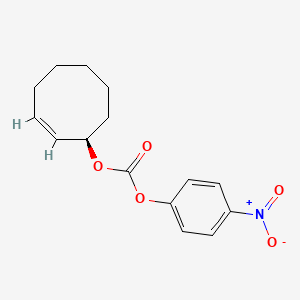

rel-(1R-2E-pS)-Cyclooct-2-en-1-yl (4-nitrophenyl) carbonate

Description

Properties

IUPAC Name |

[(1R,2Z)-cyclooct-2-en-1-yl] (4-nitrophenyl) carbonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO5/c17-15(20-13-6-4-2-1-3-5-7-13)21-14-10-8-12(9-11-14)16(18)19/h4,6,8-11,13H,1-3,5,7H2/b6-4-/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNTGBHHUEQUWSQ-AGLBCWCQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC=CC(CC1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC/C=C\[C@@H](CC1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chloroformate-Mediated Coupling

The most widely reported method involves the reaction of (2E)-cyclooct-2-en-1-ol with 4-nitrophenyl chloroformate under mild conditions. This one-step procedure, adapted from Lemke et al., proceeds via nucleophilic acyl substitution (Figure 1).

Procedure :

-

Substrates : (2E)-Cyclooct-2-en-1-ol (axial isomer, 35 mg, 0.277 mmol) and 4-nitrophenyl chloroformate (84 mg, 0.416 mmol).

-

Solvent : Dichloromethane (6 mL total).

-

Base : Pyridine (0.06 mL, 0.693 mmol).

-

Conditions : Stirring at room temperature for 5 hours.

-

Workup : Quenching with saturated NH₄Cl, extraction with CH₂Cl₂, and drying over MgSO₄.

Yield : Quantitative conversion reported, though isolation yields depend on chromatographic purification (typically 60–75%).

Mechanistic Insight :

The reaction proceeds via deprotonation of the cyclooctenol by pyridine, generating an alkoxide that attacks the electrophilic carbonyl carbon of the chloroformate. The nitro group enhances the electrophilicity of the aryl carbonate, facilitating displacement of the chloride leaving group.

Carbamate Formation via Isocyanate Intermediates

An alternative route involves synthesizing a carbamate intermediate followed by carbonate formation. Renslo et al. demonstrated this using 7-hydroxycoumarin and DIPEA/DMAP catalysis:

Procedure :

-

Substrates : (2E)-Cyclooct-2-en-1-yl 4-nitrophenyl carbonate (49 mg, 0.168 mmol) and 7-hydroxycoumarin (71 mg, 0.437 mmol).

-

Catalysts : DIPEA (0.09 mL, 0.505 mmol) and DMAP (8 mg, 0.067 mmol).

-

Solvent : DMF (3 mL).

-

Conditions : Stirring at room temperature for 24 hours.

-

Workup : Dilution with Et₂O, washing with HCl/NaOH, and MgSO₄ drying.

Yield : 24% after chromatography.

Key Observations :

-

DMAP accelerates the reaction by activating the carbonate carbonyl.

-

Steric hindrance from the cyclooctene ring necessitates prolonged reaction times.

Optimization Strategies

Solvent and Base Effects

| Parameter | Chloroformate Method | Carbamate Method |

|---|---|---|

| Solvent | CH₂Cl₂ | DMF |

| Base | Pyridine | DIPEA |

| Reaction Time | 5 hours | 24 hours |

| Yield | 60–75% | 24% |

-

CH₂Cl₂ vs. DMF : Polar aprotic solvents like DMF improve solubility of coumarin derivatives but may lead to side reactions with electrophilic intermediates.

-

Pyridine vs. DIPEA : DIPEA’s stronger basicity (pKa ~10.5) enhances deprotonation efficiency but requires careful stoichiometric control to avoid overactivation.

Stereochemical Control

The axial isomer of (2E)-cyclooct-2-en-1-ol is critical for achieving the rel-(1R-2E-pS) configuration. NMR analysis of the product reveals a coupling constant for the trans-alkene protons, confirming the (2E)-geometry. Chiral HPLC or enzymatic resolution may further resolve enantiomers, though this is rarely reported.

Analytical Characterization

Spectroscopic Data

X-ray Crystallography

While no crystal structure of the title compound is available, related cyclooctenyl carbonates exhibit puckered ring conformations with torsion angles of 120–130° between the carbonate and aryl groups.

Applications in Organic Synthesis

rel-(1R-2E-pS)-Cyclooct-2-en-1-yl (4-nitrophenyl) carbonate serves as:

-

Photoaffinity Probes : The nitro group facilitates UV-induced crosslinking with biomolecules.

-

ROMP Monomers : Strain-promoted polymerization under Grubbs catalyst conditions.

-

Drug Conjugates : Coupling with amine-bearing therapeutics via carbamate linkages.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclooctene ring, leading to the formation of epoxides or other oxidized derivatives.

Reduction: Reduction reactions can target the nitro group, converting it to an amine group under suitable conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Substitution: Nucleophiles like amines or alcohols can react with the carbonate group under basic conditions.

Major Products:

Oxidation: Epoxides or hydroxylated derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted carbonates depending on the nucleophile used.

Scientific Research Applications

Unfortunately, the available search results provide limited information regarding the specific applications of the compound "rel-(1R-2E-pS)-Cyclooct-2-en-1-yl (4-nitrophenyl) carbonate." However, the search results do offer some insight into the compound's properties and related uses.

Basic Information

rel-(1R-2E-pS)-Cyclooct-2-en-1-yl (4-nitrophenyl) carbonate is a chemical compound with the following identifiers :

The compound is also offered in varying quantities and concentrations from different manufacturers .

Potential Applications

While specific applications for rel-(1R-2E-pS)-Cyclooct-2-en-1-yl (4-nitrophenyl) carbonate are not detailed in the search results, some results offer related information that may suggest potential uses:

- Chemical Research : The mention of "bioactive small molecules" and its availability from chemical vendors suggests its use as a reagent in chemical synthesis and biological studies .

- Cancer Cell Research: One search result mentions a tetrazine-functionalized chemical receptor designed and installed on the cancer cell surface as an overexpressed biomarker . Although not directly related to the target compound, this hints at the potential use of similar compounds in cancer research.

- Industrial Applications: Broadly, radioactivity and radioisotopes are used in various industries for product and process improvements, cost reduction, and research . Activation analysis, which involves creating radioisotopes, is used for quality control and the processing of rare materials .

- Material Science : As a carbonate, rel-(1R-2E-pS)-Cyclooct-2-en-1-yl (4-nitrophenyl) carbonate may have applications in material science .

- TCO-NPC equatorial isomer:* rel-(1 R,2 E,pS)-Cyclooct-2-en-1-yl (4-Nitrophenyl) Carbonate, also known as 2-TCO-NPC equatorial isomer, is used as a reagent .

Mechanism of Action

The mechanism by which rel-(1R-2E-pS)-Cyclooct-2-en-1-yl (4-nitrophenyl) carbonate exerts its effects involves the reactivity of the carbonate ester group. This group can undergo hydrolysis in the presence of water or enzymes, leading to the release of the cyclooctene and nitrophenyl moieties. The molecular targets and pathways involved in these reactions are primarily related to the hydrolytic enzymes that catalyze the breakdown of carbonate esters .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : rel-(1R-2E-pS)-Cyclooct-2-en-1-yl (4-nitrophenyl) carbonate

- CAS Registry Number : 1580501-97-8

- Molecular Formula: C₁₅H₁₇NO₅

- Molecular Weight : 291.30 g/mol

- Purity : ≥95% (axial isomer)

Structural Features: This compound comprises a strained trans-cyclooctene (TCO) ring system with a 2E double bond configuration and a para-nitrobenzyl (PNB) carbonate ester group. The stereochemical descriptor "rel-(1R-2E-pS)" denotes the relative configuration of the cyclooctene ring, where the nitro group on the phenyl ring occupies the para position. The axial stereochemistry (pS) distinguishes it from other diastereomers .

Applications :

Primarily utilized in strain-promoted azide-alkyne cycloaddition (SPAAC) , a bioorthogonal reaction critical for labeling biomolecules in live systems. The strained TCO moiety facilitates rapid kinetics with tetrazines, while the PNB ester acts as a leaving group, enabling conjugation to amines or hydroxyls in target molecules .

Comparison with Similar Compounds

Structural Comparison

Table 1: Structural Properties of Cyclooctene Derivatives

Key Observations :

Double Bond Position : The 2E vs. 4E configuration in cyclooctene derivatives significantly impacts ring strain. The 4E isomer (CAS 1354323-64-0) exhibits lower strain due to reduced angle distortion compared to the 2E variant .

Stereochemistry : The pS configuration in the target compound may enhance steric accessibility for SPAAC reactions compared to the pR isomer .

Physicochemical Properties

Table 2: Physicochemical Data

Key Observations :

- The 4E isomer exhibits higher solubility in polar aprotic solvents due to reduced steric hindrance from the nitro group .

- Bicyclic derivatives (e.g., BCN-O-PNB) are air-sensitive, requiring inert storage conditions .

- The cyclohexane-based analog (CAS 735275-45-3) has superior aqueous solubility, attributed to its carboxylic acid group .

Table 3: Reactivity and Functional Use

Key Observations :

- The 2E isomer demonstrates faster SPAAC kinetics than the 4E isomer due to higher ring strain .

- BCN-O-PNB outperforms both cyclooctene derivatives in reaction speed, leveraging its bicyclic strain .

- The cyclohexane-carboxylic acid derivative is unsuitable for bioorthogonal chemistry but serves as a versatile intermediate in organic synthesis .

Biological Activity

rel-(1R-2E-pS)-Cyclooct-2-en-1-yl (4-nitrophenyl) carbonate is a chemical compound with significant biological activity, particularly in pharmacological contexts. Its unique structure, characterized by a cyclooctene ring and a nitrophenyl carbonate moiety, contributes to its reactivity and interactions with various biological targets. This article explores the biological activity of this compound, synthesizing data from various studies to present a comprehensive overview.

Chemical Structure and Properties

The molecular formula of rel-(1R-2E-pS)-Cyclooct-2-en-1-yl (4-nitrophenyl) carbonate is C₁₅H₁₇N O₅, with a molecular weight of 291.30 g/mol. The compound features a stereochemistry that influences its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₇N O₅ |

| Molecular Weight | 291.30 g/mol |

| CAS Number | 2645443-13-4 |

Biological Activity

The biological activity of rel-(1R-2E-pS)-Cyclooct-2-en-1-yl (4-nitrophenyl) carbonate is primarily attributed to the nitrophenyl group, which enhances its interactions with biological systems. The compound has been studied for its potential applications in drug development, particularly as a prodrug or in targeted therapies.

The compound's mechanism of action involves:

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes, which can be beneficial in treating diseases where enzyme activity is dysregulated.

- Targeted Drug Delivery : The structural features allow it to be conjugated with biomolecules for targeted delivery, enhancing therapeutic efficacy while minimizing side effects.

Case Studies

Several studies have explored the pharmacological applications of rel-(1R-2E-pS)-Cyclooct-2-en-1-yl (4-nitrophenyl) carbonate:

- Prodrug Development : Research indicates that this compound can be utilized to develop prodrugs that release active pharmaceutical ingredients in response to specific biological triggers. For instance, studies have shown that prodrugs based on similar structures can enhance solubility and reduce toxicity in vivo .

- Cytotoxicity Studies : In vitro studies have demonstrated that compounds related to rel-(1R-2E-pS)-Cyclooct-2-en-1-yl (4-nitrophenyl) carbonate exhibit cytotoxic effects against various cancer cell lines. The presence of the nitrophenyl group is crucial for these effects, as it stabilizes reactive intermediates during metabolism .

- Binding Affinity Studies : Interaction studies have utilized techniques such as surface plasmon resonance (SPR) to determine the binding affinity of this compound to target proteins, revealing promising results that suggest potential therapeutic applications .

Comparative Analysis

To understand the unique properties of rel-(1R-2E-pS)-Cyclooct-2-en-1-yl (4-nitrophenyl) carbonate, it is useful to compare it with structurally similar compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| rel-(1R-2E-pR)-Cyclooct-2-en-1-yl (4-nitrophenyl) carbonate | 2645443-14-5 | Similar structure but different stereochemistry; potential differences in biological activity. |

| rel-(1R-4E-pR)-Cyclooct-4-en-1-yloxycarbonyl (4-nitrophenyl) | 134128827 | Contains an ether linkage; may exhibit different reactivity patterns. |

| (E)-Cyclooct-2-en-1-yloxycarbonic acid | 1580501-97-8 | A related ester; useful for comparative studies on reactivity and stability. |

Q & A

Q. What are the recommended synthetic routes for preparing rel-(1R-2E-pS)-Cyclooct-2-en-1-yl (4-nitrophenyl) carbonate with high enantiomeric purity?

- Methodological Answer : Stereoselective synthesis is critical for achieving high enantiomeric purity. Asymmetric catalysis, such as using chiral Lewis acids or organocatalysts, can induce the desired stereochemistry during cyclooctene ring formation. For the 4-nitrophenyl carbonate moiety, coupling reactions (e.g., using activated carbonate intermediates like p-nitrophenyl chloroformate) under anhydrous conditions are recommended. Purification via column chromatography with chiral stationary phases (e.g., cellulose-derived columns) ensures enantiomeric separation .

Q. How can researchers characterize the stereochemical configuration of this compound post-synthesis?

- Methodological Answer :

- X-ray crystallography provides definitive confirmation of stereochemistry but requires high-quality single crystals.

- NMR spectroscopy : Use NOE (Nuclear Overhauser Effect) experiments to probe spatial proximity of protons in the cyclooctene ring. For example, irradiation of the pS-configured proton should show NOE enhancements with adjacent substituents.

- Chiral HPLC : Compare retention times against racemic mixtures or known standards .

Q. What analytical techniques are essential for assessing purity and stability during storage?

- Methodological Answer :

- Melting Point Analysis : A sharp melting point (e.g., 138–142°C for structurally related nitrophenyl derivatives) indicates purity .

- HPLC-MS : Monitors degradation products under varying storage conditions (e.g., light, humidity).

- Stability Testing : Store at –20°C in inert atmospheres (argon) to prevent oxidation of the cyclooctene ring .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the cyclooctene ring under catalytic conditions?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Software like Discovery Studio models conformational changes in the cyclooctene ring during reactions. For example, simulate ring-opening metathesis polymerization (ROMP) to predict regioselectivity .

- Density Functional Theory (DFT) : Calculate transition-state energies for nucleophilic attacks on the carbonate group, optimizing parameters like solvent polarity (e.g., DMF vs. THF) .

Q. What strategies resolve discrepancies between experimental and theoretical spectroscopic data (e.g., NMR chemical shifts)?

- Methodological Answer :

- Solvent Correction : Adjust computational models to account for solvent effects (e.g., chloroform vs. DMSO).

- Dynamic Effects : Include temperature-dependent conformational averaging in DFT calculations.

- Cross-Validation : Compare with alternative techniques like IR spectroscopy or mass spectrometry .

Q. How can researchers design experiments to probe the compound’s role in enantioselective catalysis?

- Methodological Answer :

- Kinetic Studies : Monitor reaction rates using chiral substrates (e.g., enantiopure epoxides) to assess stereochemical influence.

- Isotopic Labeling : Use -labeled carbonate groups to trace mechanistic pathways via NMR.

- Catalytic Screening : Test the compound in asymmetric aldol or Michael additions, varying catalysts (e.g., BINOL-derived phosphoric acids) .

Key Considerations for Experimental Design

- Stereochemical Complexity : The rel-(1R-2E-pS) configuration requires rigorous chiral resolution techniques.

- Reactivity : The electron-withdrawing 4-nitrophenyl group enhances the electrophilicity of the carbonate, influencing nucleophilic substitution kinetics .

- Degradation Pathways : Monitor for hydrolysis under acidic/basic conditions using pH-controlled stability studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.